molecular formula C8H6F2O3 B062078 2,4-Difluoro-3-methoxybenzoic acid CAS No. 178974-97-5

2,4-Difluoro-3-methoxybenzoic acid

Cat. No.: B062078
CAS No.: 178974-97-5
M. Wt: 188.13 g/mol
InChI Key: KWLIGHXPUYUTBH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is typically found in the form of white to light yellow crystalline powder and is used primarily as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with methoxyacetic acid under acidic conditions to form the desired product. Another method involves the use of 2,4-difluorophenol as a starting material, which undergoes methoxylation followed by carboxylation to yield this compound .

Industrial Production Methods

In industrial settings, continuous production methods are often employed to ensure a consistent and high-yield output. One such method involves the use of a continuous flow reactor where the starting materials are fed into the reactor at a controlled rate, and the reaction conditions are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2,4-difluorobenzoic acid.

    Reduction Reactions: The carboxyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzoic acid depends on its specific application. In pharmaceutical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific drug or compound being synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,4-difluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLIGHXPUYUTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396323
Record name 2,4-Difluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178974-97-5
Record name 2,4-Difluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-3-methoxybenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A procedure analogous to the 3-chloro-2,4-difluorobenzoic acid preparation is used starting from 3-methoxy-2,4-difluoro-bromobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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